3-Fluoro-4-piperazinobenzoic acid HCl

Description

BenchChem offers high-quality 3-Fluoro-4-piperazinobenzoic acid HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-piperazinobenzoic acid HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDNXNJVVFDWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, and its significant applications in the pharmaceutical industry.

Introduction: The Strategic Importance of Fluorinated Piperazine Scaffolds

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the piperazine moiety is a privileged scaffold, appearing in numerous approved drugs due to its ability to improve solubility and introduce a key basic center for molecular interactions. The combination of these two features in 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride creates a versatile and highly valuable intermediate for the synthesis of novel therapeutics.

This guide will provide a detailed exploration of this compound, offering both foundational knowledge and practical insights for its synthesis and application in drug discovery programs.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride

CAS Number: 1820639-99-3

Chemical Formula: C₁₁H₁₄ClFN₂O₂

Molecular Weight: 260.70 g/mol

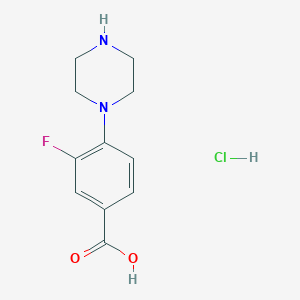

The chemical structure of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is characterized by a benzoic acid core substituted with a fluorine atom at the 3-position and a piperazine ring at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Caption: Chemical structure of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClFN₂O₂ | N/A |

| Molecular Weight | 260.70 g/mol | N/A |

| CAS Number | 1820639-99-3 | [1] |

| Appearance | Off-white to white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride

The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by salt formation. This approach is widely utilized in the pharmaceutical industry for its efficiency and scalability.

Reaction Principle: The electron-withdrawing nature of the carboxylic acid and the fluorine atom on the benzene ring activates the 4-position for nucleophilic attack by piperazine. The fluorine atom at the 3-position also enhances the electrophilicity of the C4 carbon.

Caption: General workflow for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.

Detailed Experimental Protocol:

Materials:

-

3,4-Difluorobenzoic acid

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Hydrochloric acid (HCl) solution (e.g., 2M in isopropanol or diethyl ether)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzoic acid (1 equivalent), piperazine (2-3 equivalents), and potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add anhydrous DMF or NMP to the flask to achieve a suitable concentration (e.g., 0.5-1 M).

-

Reaction: Heat the reaction mixture to 100-140 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-4-(piperazin-1-yl)benzoic acid free base. The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as isopropanol or methanol.

-

Precipitation: Slowly add a solution of HCl (1.1 equivalents) in isopropanol or diethyl ether with stirring. A precipitate should form.

-

Isolation: Stir the suspension for a period to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum to yield 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point of the crystalline solid should also be determined.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling. The piperazine protons will appear as two sets of multiplets. The acidic proton of the carboxylic acid and the N-H proton of the piperazine hydrochloride will likely be broad singlets.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant. The piperazine carbons and the carboxyl carbon will also be present.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-F stretching, and N-H stretching of the piperazinium salt.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base, [M+H]⁺.

Applications in Drug Discovery and Development

3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the areas of antibacterial and anticancer research.

As a Precursor for Antibacterial Agents:

The fluoroquinolone class of antibiotics often incorporates a piperazine moiety at the C-7 position. The 3-fluoro-4-(piperazin-1-yl)benzoic acid scaffold can be a key starting material for the synthesis of novel quinolone and fluoroquinolone derivatives. The fluorine atom can enhance the antibacterial activity and pharmacokinetic properties of the final drug molecule.

In the Synthesis of Kinase Inhibitors:

Many small-molecule kinase inhibitors, used in cancer therapy, feature a piperazine ring as a linker or a solubilizing group. The benzoic acid functionality of the title compound allows for facile amide bond formation, a common reaction in the synthesis of these complex molecules. The fluorine substitution can contribute to improved binding affinity with the target kinase.

Caption: Key application areas of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride in drug discovery.

Safety and Handling

As with all laboratory chemicals, 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a strategically important building block for the synthesis of a wide range of biologically active molecules. Its unique combination of a fluorinated aromatic ring, a carboxylic acid handle, and a piperazine moiety makes it a versatile tool for medicinal chemists. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in the development of new and improved therapeutics.

References

-

PrepChem. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

- Google Patents.

-

MySkinRecipes. 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-piperazinobenzoic acid HCl

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-piperazinobenzoic acid hydrochloride (HCl), a compound of interest for researchers, scientists, and professionals in drug development. The hydrochloride salt of this fluorinated piperazinobenzoic acid derivative presents a unique set of characteristics crucial for its handling, formulation, and potential therapeutic application. This document delves into the structural and fundamental properties, alongside detailed, field-proven methodologies for their empirical determination, ensuring scientific integrity and reproducibility.

Compound Identification and Structural Elucidation

A thorough understanding of a compound begins with its unambiguous identification and a clear depiction of its chemical structure.

Chemical Structure:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of 3-Fluoro-4-piperazinobenzoic acid HCl into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point.

-

Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. [1]This is particularly important for hydrochloride salts, as their solubility can be significantly influenced by pH and the common ion effect. [1] Step-by-Step Protocol:

-

Media Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. [2]2. Sample Addition: Add an excess amount of 3-Fluoro-4-piperazinobenzoic acid HCl to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable compounds. [3][4]For 3-Fluoro-4-piperazinobenzoic acid HCl, this method can elucidate the ionization constants of both the carboxylic acid and the piperazine amine, which are critical for predicting its behavior in different pH environments. [5]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of 3-Fluoro-4-piperazinobenzoic acid HCl of known concentration (e.g., 1-5 mM) in deionized water. If solubility is limited, a co-solvent such as methanol may be used.

-

Instrument Calibration: Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration Procedure:

-

Initially, the solution will be acidic due to the HCl salt and the carboxylic acid.

-

Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa will correspond to the carboxylic acid, and the second to the piperazinium ion.

-

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm. Protons of the piperazine ring will appear as multiplets, likely in the 3-4 ppm range. The acidic proton of the carboxylic acid may be a broad singlet at higher chemical shifts. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons will show signals in the 110-160 ppm range, with splitting patterns due to the fluorine atom. Piperazine carbons will be in the 40-50 ppm region. |

| FTIR (ATR) | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700 cm⁻¹. C-F and C-N stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₃FN₂O₂). |

Conclusion

References

- Mura, P., Maestrelli, F., Cirri, M., Furlanetto, S., & Pinzauti, S. (2003). Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. Journal of Thermal Analysis and Calorimetry, 73, 635–646.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

CAS. (n.d.). Phthalic acid - CAS Common Chemistry. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 923-930.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

AzoM.com. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]

-

NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2014). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

-

PubMed. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride (CAS Number: 1820639-99-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties and potential hazards of the chemical compound identified by CAS number 1820639-99-3, chemically known as 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride. Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds to offer a predictive profile, guiding researchers in its safe handling, application, and future investigation.

Chemical Identity and Physicochemical Properties

3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a fluorinated aromatic carboxylic acid containing a piperazine moiety. While specific experimental data for this compound is scarce, we can infer its general characteristics based on its structural components and data from close analogs.

Table 1: Physicochemical Properties of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride and a Structurally Related Analog

| Property | Value for 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride (CAS 1820639-99-3) | Value for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 948018-60-8)[1] |

| Molecular Formula | C₁₁H₁₄ClFN₂O₂ | C₁₂H₁₆ClFN₂O₂ |

| Molecular Weight | 260.7 g/mol | 274.719 g/mol [1] |

| Appearance | Likely a solid | Information not available |

| Solubility | Expected to have some solubility in water due to the hydrochloride salt and polar functional groups. Solubility in organic solvents will vary. | Information not available |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| pKa | The carboxylic acid and piperazine nitrogens will have distinct pKa values, influencing solubility and ionization at different pH levels. | Not available |

Structural Diagram:

Caption: A plausible synthetic pathway for 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a reaction vessel, dissolve 3,4-difluorobenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture to act as a proton scavenger.

-

Piperazine Addition: Slowly add an excess of piperazine to the reaction mixture. The excess piperazine serves both as a reactant and can help to minimize the formation of di-substituted byproducts.

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and quench with water. Acidify the aqueous layer to precipitate the product, which can then be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

-

Salt Formation: Dissolve the purified 3-Fluoro-4-(piperazin-1-yl)benzoic acid in a suitable solvent (e.g., ethanol or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

-

Isolation: The final hydrochloride salt is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Potential Hazards and Safe Handling

Specific hazard data for 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is not available. However, based on the safety data sheets (SDS) of structurally similar compounds, a degree of caution is warranted.

General Hazard Profile (Inferred):

-

Skin and Eye Irritation: Many benzoic acid and piperazine derivatives can cause skin and eye irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.

-

Toxicity: The toxicological properties have not been fully investigated. Some piperazine derivatives are known to have biological activity and could be harmful if ingested or absorbed through the skin.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as chemical waste in accordance with local regulations.

Potential Biological Activity and Applications in Drug Discovery

The structural motifs present in 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride strongly suggest its potential as a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.

-

Piperazine Moiety: The piperazine ring is a common scaffold in many approved drugs, known for its ability to interact with various receptors and transporters in the CNS. Piperazine derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics.

-

Fluorinated Benzoic Acid: The presence of a fluorine atom on the benzoic acid ring can significantly modulate the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic and pharmacodynamic profiles.

-

Potential as an SSRI Intermediate: A closely related compound, 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid, is noted as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). This suggests that 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride could also serve a similar purpose in the development of novel antidepressants and anxiolytics.

Signaling Pathway Context (Hypothetical):

Caption: Hypothetical mechanism of action for a CNS agent derived from the title compound.

Conclusion and Future Directions

3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride (CAS 1820639-99-3) is a chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel CNS-active compounds. While direct experimental data for this specific molecule is limited, a comprehensive analysis of its structural features and the properties of related compounds provides a strong foundation for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and the full characterization of its physicochemical properties.

-

In Vitro and In Vivo Evaluation: Screening of this compound and its derivatives for biological activity against a panel of CNS targets, including neurotransmitter transporters and receptors.

-

Toxicological Profiling: A thorough assessment of its safety profile to guide its potential development as a pharmaceutical intermediate or a therapeutic agent itself.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of this and similar molecules in the quest for new and improved medicines.

References

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)

-

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | 948018-60-8 - Appchem. (URL: [Link])

Sources

3-Fluoro-4-piperazinobenzoic acid HCl molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-piperazinobenzoic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Fluoro-4-piperazinobenzoic acid hydrochloride is a specialized organic compound of significant interest to the pharmaceutical industry. Characterized by a benzoic acid core functionalized with both a fluorine atom and a piperazine moiety, this molecule serves as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine modulates the compound's electronic properties and metabolic stability, while the piperazine ring provides a key site for derivatization and improves pharmacokinetic profiles. This guide offers a comprehensive overview of its chemical properties, explores the strategic rationale for its unique structure, outlines a general synthetic pathway, and details its applications as a key intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Properties

The fundamental characteristics of 3-Fluoro-4-piperazinobenzoic acid hydrochloride are summarized below. These properties are essential for its handling, reaction planning, and integration into drug discovery workflows.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride | N/A |

| CAS Number | 1820639-99-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClFN₂O₂ | Calculated |

| Molecular Weight | 260.70 g/mol | Calculated |

Chemical Structure:

(Note: Image is a representative 2D structure)

(Note: Image is a representative 2D structure)

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | Typical for hydrochloride salts of organic acids. |

| Melting Point | Not specified in retrieved documents. | Expected to be a relatively high-melting solid. |

| Solubility | Not specified in retrieved documents. | Expected to have some solubility in water and polar organic solvents like methanol or DMSO. |

| Storage | Room temperature, dry conditions. | Recommended to prevent degradation and hydrolysis. |

The Role of Key Structural Moieties in Medicinal Chemistry

The utility of 3-Fluoro-4-piperazinobenzoic acid HCl in drug design is not coincidental; it is a direct result of the deliberate combination of its core components. The fluorine atom and the piperazine ring are "privileged" structures in medicinal chemistry, each imparting desirable properties to a parent molecule.

The Strategic Importance of Fluorine

The substitution of hydrogen with fluorine is a widely used strategy in modern drug design to enhance a compound's pharmacological profile.[3] Judicious placement of fluorine can productively influence a molecule's potency, metabolic stability, and pharmacokinetics.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Binding Affinity: Fluorine's high electronegativity can lead to more potent interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and dipole-dipole interactions.

-

Membrane Permeability: Introducing fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[4]

The Piperazine Scaffold

Piperazine and its derivatives are ubiquitous in pharmaceuticals. This heterocyclic amine is valued for its ability to serve as a flexible linker and for its physicochemical properties.

-

Improved Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often improves the aqueous solubility of a compound.

-

Versatile Handle for Synthesis: The secondary amine in the piperazine ring provides a convenient attachment point for building out molecular complexity, allowing for the exploration of structure-activity relationships (SAR).

-

Receptor Interaction: The piperazine moiety is a common pharmacophore that is recognized by various receptors and transporters in the body, particularly within the central nervous system.

Caption: Key structural moieties and their contributions.

Synthesis and Reaction Pathways

3-Fluoro-4-piperazinobenzoic acid hydrochloride is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method involves the displacement of a suitable leaving group (often another halogen, like fluorine or chlorine) from a substituted benzene ring by a nucleophile, in this case, piperazine.

Protocol 3.1: A Generalized Synthetic Workflow

The following protocol is a representative, generalized procedure based on established chemical principles for similar transformations.[5] Researchers should adapt this workflow based on specific laboratory conditions and scale.

Step 1: Reaction Setup

-

To a reaction vessel, add the starting material, 3,4-difluorobenzoic acid or a similar di-halogenated precursor.

-

Add a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of piperazine (or a mono-protected piperazine, such as Boc-piperazine, to prevent di-substitution). The excess piperazine can also serve as the base. Alternatively, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used.

Step 2: Nucleophilic Aromatic Substitution

-

Heat the reaction mixture, typically to a temperature between 80°C and 140°C.[5]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

Step 3: Work-up and Purification (for free base)

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the solvent and excess reagents. This typically involves partitioning the mixture between water and an organic solvent like ethyl acetate.

-

Isolate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product (the free base) by column chromatography or recrystallization.

Step 4: Salt Formation

-

Dissolve the purified 3-fluoro-4-(piperazin-1-yl)benzoic acid free base in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).

-

Add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., cold ether), and dry under vacuum to yield the final product.

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

3-Fluoro-4-piperazinobenzoic acid HCl is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block for creating more complex drug candidates.

-

Scaffold for CNS Agents: This compound is a key intermediate in the synthesis of molecules targeting the central nervous system. Its structure is particularly suited for developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic agents used to treat depression and anxiety disorders.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry campaigns, this molecule provides a reliable scaffold. The piperazine nitrogen can be systematically modified with various chemical groups to probe the SAR of a target, helping researchers to optimize lead compounds for potency, selectivity, and improved pharmacokinetic properties.

-

Fragment-Based Drug Design (FBDD): The distinct features of the fluorinated phenyl ring and the piperazine group make this compound and its analogs valuable fragments for FBDD, a method used to build potent drug candidates from smaller, low-affinity chemical fragments.

Caption: Role as a building block in the drug discovery process.

Safety, Handling, and Storage

As with any laboratory chemical, 3-Fluoro-4-piperazinobenzoic acid hydrochloride must be handled with appropriate care. The following information is a general guide based on structurally similar compounds.

-

Hazard Classification: While specific data is limited, related fluorinated and acidic compounds are often classified as irritants. Assume the compound may cause skin and serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before use.

Conclusion

3-Fluoro-4-piperazinobenzoic acid hydrochloride stands as a prime example of intelligent molecular design in the service of pharmaceutical research. It combines the metabolic and electronic advantages of fluorination with the synthetic versatility and favorable pharmacokinetic properties of the piperazine scaffold. For researchers and scientists in drug development, this compound is not merely a reagent but a strategic tool, enabling the efficient synthesis and optimization of novel drug candidates poised to address unmet medical needs, particularly in the complex field of central nervous system therapeutics.

References

-

Angene. (n.d.). 3-Fluoro-4-piperazinobenzoic acid HCl. Retrieved from [Link]

-

PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]

-

Angene. (n.d.). 3-Fluoro-4-piperazinobenzoic acid HCl | 1820639-99-3. Retrieved from [Link]

-

Appchem. (n.d.). 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropiperidin-4-one hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-phenylpiperidine-1-carboxylic acid. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Note: A representative academic source on the topic, URL would be to the journal).

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development. Expert Opinion on Drug Discovery, 15(7), 747-757. (Note: A representative academic source on the topic, URL would be to the journal).

Sources

- 1. Angene - 3-Fluoro-4-piperazinobenzoic acid HCl | 1820639-99-3 | AG00I0LU [japan.angenechemical.com]

- 2. 3-Fluoro-4-piperazinobenzoic acid hydrochloride | 1820639-99-3 [amp.chemicalbook.com]

- 3. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-piperazinobenzoic Acid HCl

Abstract

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and quality control of 3-Fluoro-4-piperazinobenzoic acid hydrochloride. As a key building block in medicinal chemistry and drug development, unambiguous characterization of this molecule is paramount. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, interpretation principles, and field-proven experimental protocols. The guide is designed for researchers, analytical scientists, and professionals in drug development who require a robust understanding of how to apply these techniques for definitive structural confirmation.

Introduction: The Analytical Imperative

3-Fluoro-4-piperazinobenzoic acid HCl is a substituted aromatic compound incorporating several key functional groups: a fluorinated benzene ring, a piperazine moiety, and a carboxylic acid. This combination makes it a versatile scaffold in the synthesis of pharmacologically active agents. The presence of the fluorine atom, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues a subject of intense interest in pharmaceutical research.

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of 3-Fluoro-4-piperazinobenzoic acid HCl is a non-negotiable step in any synthetic workflow. Spectroscopic analysis provides the necessary tools for this verification, with each technique offering a unique and complementary piece of the structural puzzle. This guide explains the causality behind experimental choices and provides a self-validating framework for the analysis of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For a molecule like 3-Fluoro-4-piperazinobenzoic acid HCl, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the piperazine structure.

Experimental Rationale & Protocol

The choice of a deuterated solvent is critical. Due to the presence of the hydrochloride salt and the carboxylic acid, the compound is expected to have good solubility in polar, protic-like solvents. DMSO-d₆ is an excellent choice as it readily dissolves the compound and allows for the observation of exchangeable protons (the carboxylic acid -COOH and the piperazinium N-H⁺).

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-4-piperazinobenzoic acid HCl and dissolve it in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum over a range of 0-14 ppm to ensure all aromatic and exchangeable protons are observed.

-

¹³C NMR: Acquire the spectrum over a range of 0-180 ppm. A proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

-

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that exchanges with D₂O. |

| ~9.5 | Broad Singlet | 2H | -N⁺H₂- | The two protons on the protonated piperazine nitrogens are deshielded and will appear as a broad singlet. The exact shift is concentration and temperature-dependent. |

| ~7.8 (H-2) | Doublet (d) | 1H | Aromatic | This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons. It will be split by the adjacent fluorine atom (³JHF). |

| ~7.7 (H-6) | Doublet of Doublets (dd) | 1H | Aromatic | This proton is ortho to the fluorine atom and meta to the carboxylic acid. It will be split by the adjacent aromatic proton (³JHH) and the fluorine atom (²JHF). |

| ~7.2 (H-5) | Doublet (d) | 1H | Aromatic | This proton is ortho to the piperazine group and will be the most shielded aromatic proton. It will be split by the adjacent proton H-6 (³JHH). |

| ~3.4 | Triplet (t) or Broad Multiplet | 4H | Piperazine (-CH₂-N-Ar) | Protons on the carbons directly attached to the aromatic ring. They are deshielded by the ring and the adjacent protonated nitrogen. |

| ~3.2 | Triplet (t) or Broad Multiplet | 4H | Piperazine (-CH₂-N⁺H₂) | Protons on the carbons adjacent to the protonated nitrogen. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule is the presence of carbon-fluorine coupling, which provides definitive evidence for the fluorine's position.[2]

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | Rationale |

| ~166 | Small | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~155 | Large (¹JCF ≈ 245 Hz) | Aromatic C-F | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant. This is a primary diagnostic peak. |

| ~145 | Small (²JCF ≈ 15 Hz) | Aromatic C-N | The carbon bonded to the piperazine group. |

| ~128 | Small (³JCF ≈ 8 Hz) | Aromatic C-H | Aromatic CH carbon. |

| ~125 | Small | Aromatic C-COOH | The carbon bearing the carboxylic acid group. |

| ~120 | Small (²JCF ≈ 20 Hz) | Aromatic C-H | Aromatic CH carbon. |

| ~118 | Small (³JCF ≈ 3 Hz) | Aromatic C-H | Aromatic CH carbon. |

| ~48 | None | Piperazine -CH₂- | Piperazine carbons adjacent to the aromatic ring. |

| ~43 | None | Piperazine -CH₂- | Piperazine carbons adjacent to the protonated nitrogen. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Rationale & Protocol

The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and common method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 3-Fluoro-4-piperazinobenzoic acid HCl powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum is characterized by several key absorption bands that act as a "fingerprint" for the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and will overlap with C-H stretching bands.[3][4] |

| ~3000 | N⁺-H stretch (Ammonium salt) | Broad, Medium | Stretching vibrations from the protonated piperazine ring. |

| ~2900 | C-H stretch (Aromatic & Alkyl) | Medium-Sharp | Sharp peaks superimposed on the broad O-H band.[3] |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Characteristic carbonyl absorption for an aromatic carboxylic acid.[5][6] |

| ~1600, ~1480 | C=C stretch (Aromatic Ring) | Medium-Weak | Bands indicating the presence of the benzene ring. |

| 1400 - 1000 | C-F stretch | Strong | The C-F stretching vibration is typically found in the fingerprint region and is a strong, characteristic band for fluorinated compounds.[7] |

| ~1250 | C-N stretch | Medium | Stretching vibration of the aryl-nitrogen bond. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Rationale & Protocol

Electrospray Ionization (ESI) is the preferred method for a polar, pre-charged molecule like an HCl salt. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. It is often coupled with liquid chromatography (LC-MS) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[8]

-

Infusion: The sample can be directly infused into the mass spectrometer or injected via an LC system.

-

Ionization: Analyze in positive ion mode (ESI+). The molecule will readily accept a proton (or rather, be detected without its Cl⁻ counter-ion) to form the [M+H]⁺ ion.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm the structure, the molecular ion can be selected and fragmented to observe characteristic daughter ions.

Data Interpretation and Analysis

-

Molecular Formula: C₁₁H₁₃FN₂O₂·HCl

-

Molecular Weight (Free Base): 240.23 g/mol

-

Expected Molecular Ion: In positive mode ESI, the spectrum will show the protonated molecule of the free base, [C₁₁H₁₃FN₂O₂ + H]⁺.

-

Calculated m/z for [M+H]⁺: 241.10

Fragmentation provides a roadmap of the molecule's structure. The most common fragmentation points are weaker bonds or those that lead to stable fragments.

Caption: Integrated workflow for the spectroscopic confirmation of chemical structures.

Conclusion

The structural characterization of 3-Fluoro-4-piperazinobenzoic acid HCl is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive atomic-level map of the molecular structure, with characteristic aromatic splitting and C-F coupling constants. IR spectroscopy offers rapid confirmation of essential functional groups, including the carboxylic acid, piperazinium salt, and C-F bond. Finally, mass spectrometry validates the molecular weight and provides further structural evidence through predictable fragmentation patterns. Following the protocols and interpretative frameworks outlined in this guide ensures a high degree of confidence in the identity and quality of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-2-fluorobenzoic acid, 4-biphenyl ester. Retrieved from [Link]

-

SlideShare. (2023). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorinated benzoic acid derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Scientific.Net. (n.d.). Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

3-Fluoro-4-piperazinobenzoic acid HCl solubility profile in common solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-4-piperazinobenzoic acid HCl

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-piperazinobenzoic acid hydrochloride (HCl). We delve into the physicochemical principles governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outline robust analytical quantification methods. This document is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to comprehensively characterize this compound for preclinical and clinical advancement.

Introduction: The Critical Role of Solubility

3-Fluoro-4-piperazinobenzoic acid HCl is a substituted aromatic piperazine derivative, a structural motif common in modern medicinal chemistry. The successful development of any such new chemical entity (NCE) is fundamentally dependent on a thorough understanding of its physical properties, chief among them being solubility. Solubility dictates the choice of reaction solvents, the feasibility of crystallization and purification, and the selection of appropriate formulation strategies to achieve desired drug loading and bioavailability.[1][2]

Choosing an appropriate solvent system is a cornerstone of good crystallization and formulation development.[1] An early and accurate assessment of an API's solubility profile can prevent significant downstream challenges, including issues with purity, particle size, and overall processability that can arise in later development phases.[2] This guide provides the theoretical context and experimental blueprints to empower researchers to generate a robust and reliable solubility profile for 3-Fluoro-4-piperazinobenzoic acid HCl.

Physicochemical Landscape of 3-Fluoro-4-piperazinobenzoic acid HCl

The solubility behavior of a molecule is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another, is the guiding tenet.[3]

Molecular Structure:

Key Structural Features and Their Influence:

-

Aromatic Ring System: The fluorinated benzene ring is largely non-polar and will contribute to solubility in solvents with aromatic or non-polar character.

-

Carboxylic Acid (-COOH): This is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar protic solvents. The pKa of a typical benzoic acid is around 4.2.[4]

-

Piperazine Ring: This is a basic, polar heterocyclic moiety containing two nitrogen atoms. The nitrogens can act as hydrogen bond acceptors. In the HCl salt form, one of these nitrogens is protonated and positively charged, significantly enhancing its affinity for polar solvents, especially water. The pKa values for piperazine itself are approximately 5.6 and 9.7.

-

Fluoro Group (-F): The electronegative fluorine atom introduces polarity (dipole-dipole interactions) but has a minimal impact on hydrogen bonding.[3]

-

Hydrochloride Salt (.HCl): The salt form dramatically increases the aqueous solubility of the parent molecule by ensuring the piperazine moiety is ionized. This is a common strategy to improve the solubility of basic drugs.[5]

Based on this structure, the molecule is amphoteric, possessing both acidic and basic centers. It is expected to exhibit its highest solubility in polar protic solvents due to its capacity for hydrogen bonding and its ionic nature as a salt.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic.[6] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is a higher-throughput measure of how readily a compound precipitates from a solution.[6]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing the most reliable and accurate measurement of a compound's maximum dissolved concentration at equilibrium.[7][8]

-

Preparation: Add an excess amount of 3-Fluoro-4-piperazinobenzoic acid HCl to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[9]

-

Equilibration: Place the vials in a thermostatic shaker or on a rotating wheel at a constant temperature (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitating the solute, ensure the pipette tip does not disturb the solid pellet.

-

Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration.

-

Solid Phase Analysis (Self-Validation): It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to ensure the compound has not changed its physical form (e.g., converted to a different polymorph or solvate) during the experiment.

The following diagram outlines the logical flow of the Shake-Flask method.

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Kinetic Solubility Measurement

Kinetic solubility is often used in early discovery as a higher-throughput screen. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[6]

-

Stock Solution: Prepare a high-concentration stock solution of 3-Fluoro-4-piperazinobenzoic acid HCl in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a 96-well microtiter plate, add the desired aqueous buffer or solvent to each well.

-

Serial Addition: Add a small volume of the DMSO stock solution to the aqueous buffer (the final DMSO concentration should typically be kept low, e.g., 1-2%). This is often done serially to create a range of concentrations.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

-

Precipitation Measurement: Determine the concentration at which precipitation occurs. This can be measured directly via turbidimetry (nephelometry) or by filtering/centrifuging the plate and analyzing the concentration remaining in the supernatant via HPLC-UV or LC-MS/MS.[6]

Analytical Quantification: RP-HPLC Method

A reliable analytical method is required to quantify the dissolved API. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard and robust choice for aromatic compounds like the one .[11][12]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate. An isocratic method may also be developed.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV/PDA detector at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by a UV scan).

-

Quantification: A calibration curve must be generated using standards of known concentration to ensure accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) should be established according to ICH guidelines.[12]

Expected Solubility Profile & Data Presentation

The solubility of 3-Fluoro-4-piperazinobenzoic acid HCl should be systematically determined across a range of common solvents categorized by their polarity and hydrogen bonding capability.

Table 1: Solubility Data Template for 3-Fluoro-4-piperazinobenzoic acid HCl at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 80.1 | ||

| Methanol | Polar Protic | 32.7 | ||

| Ethanol | Polar Protic | 24.6 | ||

| Isopropanol | Polar Protic | 19.9 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | ||

| Acetonitrile (ACN) | Polar Aprotic | 36.6 | ||

| Acetone | Polar Aprotic | 21.0 | ||

| Dichloromethane (DCM) | Non-Polar | 9.1 | ||

| Toluene | Non-Polar | 2.4 | ||

| Heptane | Non-Polar | 1.9 | ||

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | ||

| Ethyl Acetate | Polar Aprotic (Ester) | 6.0 |

¹ Dielectric constants are from reference[13].

Expected Trends:

-

High Solubility: Expected in polar protic solvents like water and methanol, where the ionic salt and hydrogen-bonding groups can be fully solvated. High solubility is also likely in polar aprotic solvents like DMSO.

-

Moderate Solubility: Possible in other polar aprotic solvents like acetone and acetonitrile.

-

Low to Insoluble: Expected in non-polar solvents like toluene and heptane, which cannot effectively solvate the ionic and polar parts of the molecule.

The Defining Influence of pH on Aqueous Solubility

For an ionizable compound like 3-Fluoro-4-piperazinobenzoic acid HCl, aqueous solubility is critically dependent on pH.[5] The molecule has an acidic group (carboxylic acid) and a basic group (piperazine). Its net charge, and therefore its solubility, will vary with the pH of the solution.

-

Low pH (e.g., pH < 2): The carboxylic acid will be protonated (neutral), and the piperazine will be fully protonated (cationic). The molecule will carry a net positive charge and is expected to be highly soluble.

-

Mid-Range pH (Isoelectric Point): At a specific pH, the molecule will exist predominantly as a zwitterion, with a protonated piperazine (positive charge) and a deprotonated carboxylate (negative charge). At this isoelectric point, the molecule has a net neutral charge, and its aqueous solubility will be at a minimum.[4]

-

High pH (e.g., pH > 10): The carboxylic acid will be deprotonated (anionic), and the piperazine will be deprotonated (neutral). The molecule will carry a net negative charge and is expected to be highly soluble.[14]

Understanding this pH-solubility relationship is crucial for developing oral formulations, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.[15]

The following diagram illustrates the expected relationship between the pH of the aqueous medium and the solubility of the compound.

Caption: Conceptual relationship between solution pH, molecular ionization state, and resulting aqueous solubility.

Safety and Handling

3-Fluoro-4-piperazinobenzoic acid HCl should be handled in accordance with good industrial hygiene and safety practices.[16] As with similar halogenated aromatic compounds, it may cause skin and serious eye irritation.[17][18]

-

Always handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

-

Avoid breathing dust. In case of accidental release, sweep up spilled material carefully to avoid generating dust.[20]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[17]

Conclusion

The solubility profile of 3-Fluoro-4-piperazinobenzoic acid HCl is a multifaceted property that is fundamental to its successful development as a drug candidate. This guide provides the essential theoretical framework and actionable experimental protocols for its comprehensive characterization. By systematically applying the Shake-Flask method across a panel of relevant solvents and characterizing the pH-dependent aqueous solubility, researchers can generate the critical data needed to guide formulation, purification, and process development efforts, thereby de-risking later stages of the development pipeline and accelerating the path to clinical application.

References

- APC. Solvent Selection - (API) Solubility.

- Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- Verghese, G. (2003). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology.

- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Technobis Crystallization Systems. (2021). Solvent selection for process development.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Devane, J. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.

- Nielsen, F., et al. (2018). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics.

- Acros Organics. (2025). Safety Data Sheet for 3-Fluorobenzoic acid.

- Global Safety Management, Inc. (2015). Safety Data Sheet for Hydrochloric Acid.

- Hiemstra, C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.

- SynQuest Laboratories, Inc. Safety Data Sheet for 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid.

- Fisher Scientific. Safety Data Sheet for 3-Fluoro-4-hydroxybenzoic acid.

- ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF.

- Ossila. Safety Data Sheet for 4-Fluoro-3-methylbenzoic acid.

- Filist, M., & Sroka, Z. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia.

- Singh, S., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications.

- Mphahlele, L., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection, Characterization, and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. Molecules.

- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

Sources

- 1. approcess.com [approcess.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.ca [fishersci.ca]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

- 20. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-piperazinobenzoic acid hydrochloride

This guide provides a detailed framework for the safe handling, storage, and disposal of 3-Fluoro-4-piperazinobenzoic acid hydrochloride (CAS No. 1820639-99-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols with the specific chemical properties of this compound to ensure a secure laboratory environment. The protocols herein are based on a composite analysis of safety data for structurally similar compounds and general best practices for chemical irritants.

Compound Profile and Hazard Identification

1.1. GHS Classification (Inferred)

Based on data from structurally related compounds such as 3-fluorobenzoic acid and other fluorinated piperazine derivatives, the following Globally Harmonized System (GHS) classifications are anticipated.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

1.2. Pictograms

The following GHS pictogram is associated with the inferred hazards:

1.3. Signal Word

Warning

Prudent Laboratory Practices and Engineering Controls

The cornerstone of safely handling 3-Fluoro-4-piperazinobenzoic acid hydrochloride is a combination of robust engineering controls and diligent personal practices.

2.1. Engineering Controls

Due to the irritant nature of the compound, particularly in powdered form, all handling of open containers should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3] The fume hood provides a controlled environment that protects the user from airborne particulates and vapors. When weighing the solid, it is crucial to do so within the fume hood or in a glove box to prevent the dispersion of dust into the laboratory atmosphere. Balances should be placed on a stable, anti-vibration table within the hood where possible.

2.2. Personal Hygiene

Strict personal hygiene practices are mandatory.[4] Do not eat, drink, or smoke in the laboratory.[5] Hands should be thoroughly washed with soap and water after handling the compound, before leaving the laboratory, and before breaks. Avoid touching your face, eyes, or any personal items with gloved hands.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is required when handling 3-Fluoro-4-piperazinobenzoic acid hydrochloride:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves as per manufacturer's guidelines). | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn. |

| Protective Clothing | A full-length laboratory coat, closed-toed shoes, and long pants. | Minimizes the potential for skin contact on the arms, legs, and body. |

| Respiratory Protection | Generally not required when handling in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary. | Protects against the inhalation of irritant dust. |

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of 3-Fluoro-4-piperazinobenzoic acid hydrochloride from receipt to disposal.

Caption: Workflow for the safe handling of 3-Fluoro-4-piperazinobenzoic acid hydrochloride.

Storage and Transportation

5.1. Storage

Store 3-Fluoro-4-piperazinobenzoic acid hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked as containing irritant chemicals.

5.2. Transportation

When transporting the compound within the laboratory or between buildings, use a secondary, shatter-resistant container to prevent spills in the event the primary container is compromised.[3]

Emergency Procedures

6.1. Spills

In the event of a spill, evacuate the immediate area and assess the situation.

-

Minor Spill (Powder): If the spill is small and contained within the fume hood, carefully sweep up the material with a dustpan and brush, avoiding the generation of dust.[2][3] Place the collected material in a sealed container for hazardous waste disposal. Decontaminate the area with soap and water.

-

Major Spill: For a large spill, or any spill outside of a fume hood, evacuate the laboratory, close the doors, and alert your institution's environmental health and safety (EHS) department.[2][3]

6.2. First Aid

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention. |

| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |

Waste Disposal

As a halogenated organic compound, 3-Fluoro-4-piperazinobenzoic acid hydrochloride must be disposed of as hazardous waste.[6] Do not dispose of this chemical down the drain. Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

ECHA. (n.d.). Advice on skin and eye irritation testing helps reduce animal tests. European Chemicals Agency. [Link]

-

Scribd. (n.d.). Irritant Chemicals: Description. [Link]

-

U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

-

Unknown. (n.d.). Hazardous Waste Segregation. [Link]

-

University of Michigan-Dearborn. (n.d.). Irritant Chemicals. [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Campus Operations. (n.d.). Halogenated Solvents in Laboratories. [Link]

-

Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. [Link]

-

Stanford Environmental Health & Safety. (n.d.). General Use SOP - Irritants. [Link]

-

University of Pennsylvania EHRS. (2022, October 4). SOP: Irritants. [Link]

-